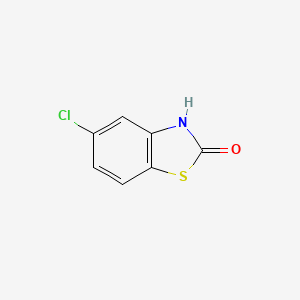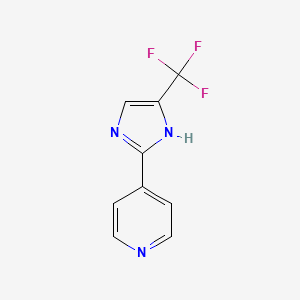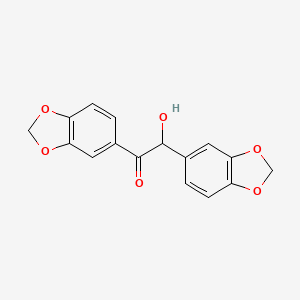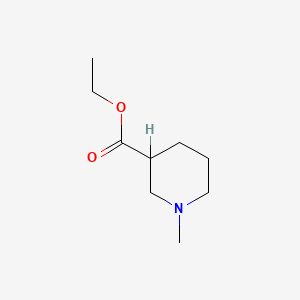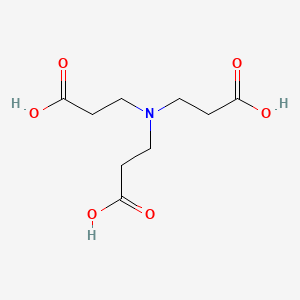
硫酸铋
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a white solid that is hygroscopic and decomposes at 465°C to bismuth (III) oxysulfate. This compound is isotypic to antimony (III) sulfate and has various applications in scientific research, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Reaction of Bismuth (III) Nitrate with Sulfuric Acid: One common method involves reacting bismuth (III) nitrate with sulfuric acid to produce bismuth sulfate and nitric acid.
Treatment of Lithium Bismuthate with Sulfuric Acid: Another method is treating lithium bismuthate with sulfuric acid to produce bismuth sulfate.
Industrial Production Methods: Bismuth sulfate is produced on an industrial scale through the reaction of bismuth (III) nitrate with sulfuric acid. The process involves careful control of reaction conditions to ensure the purity and yield of the final product.
Types of Reactions:
Oxidation: Bismuth sulfate can undergo oxidation reactions, often involving strong oxidizing agents.
Reduction: Reduction reactions involving bismuth sulfate typically require reducing agents.
Substitution: Substitution reactions can occur, where bismuth sulfate reacts with other compounds to form new products.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reducing agents like hydrogen gas or carbon monoxide.
Substitution: Various reagents depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Bismuth (III) oxysulfate.
Reduction Products: Elemental bismuth or bismuth (III) oxide.
Substitution Products: Various bismuth-containing compounds depending on the reagents used.
科学研究应用
Bismuth sulfate has several applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the determination of other metal sulfate salts.
Biology: Employed in biological studies involving bismuth-based nanoparticles for therapeutic, diagnostic, and biosensing applications.
Medicine: Utilized in pharmaceuticals, particularly in the treatment of gastrointestinal disorders.
Industry: Applied in the production of bismuth-based materials for catalysis and other industrial processes.
作用机制
Target of Action
Bismuth-based drugs, including Bismuth Sulfate, have been primarily used to treat ulcers caused by Helicobacter pylori and other gastrointestinal ailments . The primary targets of Bismuth Sulfate are therefore the bacteria causing these conditions.
Mode of Action
It is known that bismuth sulfate can inactivate enzymes involved in respiration, such as f1-atpase, and other enzymes, such as urease and alcohol dehydrogenase . It also interferes with a range of Zn 2+ - and Fe 3+ -regulating proteins .
Biochemical Pathways
Bismuth Sulfate affects several biochemical pathways. By inactivating certain enzymes and interfering with metal-regulating proteins, Bismuth Sulfate disrupts the normal functioning of the targeted bacteria, leading to their eradication .
Pharmacokinetics
This means that only a small portion of the ingested Bismuth Sulfate is absorbed into the bloodstream, limiting its systemic effects. The majority of the compound remains in the gastrointestinal tract, where it exerts its primary therapeutic effects .
Result of Action
The result of Bismuth Sulfate’s action is the eradication of the targeted bacteria, leading to the alleviation of symptoms associated with conditions like peptic ulcers and gastritis . By disrupting the normal functioning of the bacteria, Bismuth Sulfate helps to restore the normal balance of the gastrointestinal tract.
Action Environment
The action of Bismuth Sulfate is influenced by various environmental factors. For instance, its solubility and therefore its bioavailability can be affected by the pH of the environment . Furthermore, Bismuth Sulfate decomposes at high temperatures, which can affect its stability and efficacy .
相似化合物的比较
Bismuth sulfate is often compared with other bismuth compounds such as bismuth (III) oxide, bismuth subsalicylate, and bismuth (III) chloride. These compounds share similar properties but differ in their specific applications and mechanisms of action. For instance, bismuth subsalicylate is commonly used in over-the-counter medications for treating gastrointestinal issues, while bismuth (III) chloride is used in various chemical synthesis processes.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
属性
CAS 编号 |
7787-68-0 |
|---|---|
分子式 |
BiH2O4S |
分子量 |
307.06 g/mol |
IUPAC 名称 |
dibismuth;trisulfate |
InChI |
InChI=1S/Bi.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI 键 |
BLVSOZQAHVWNSE-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Bi+3].[Bi+3] |
规范 SMILES |
OS(=O)(=O)O.[Bi] |
Key on ui other cas no. |
34571-00-1 7787-68-0 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



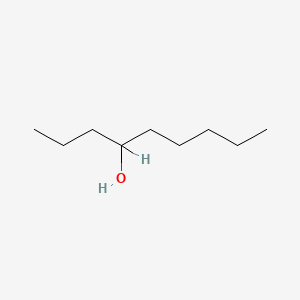
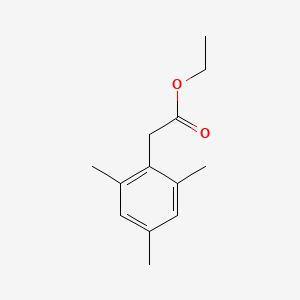

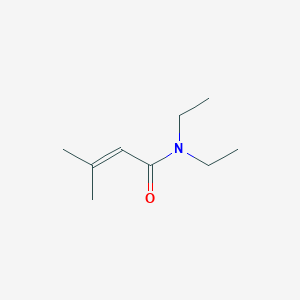
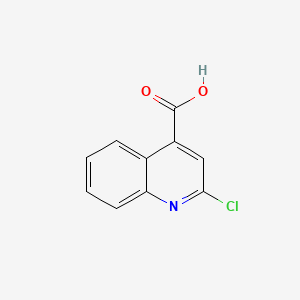
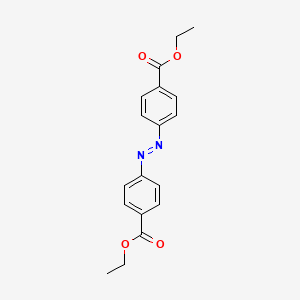
![4-Nitrobenzo[d]thiazole](/img/structure/B1584843.png)
